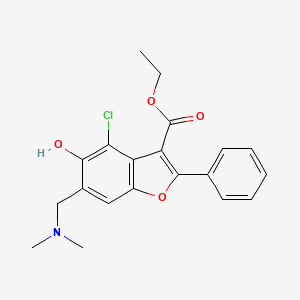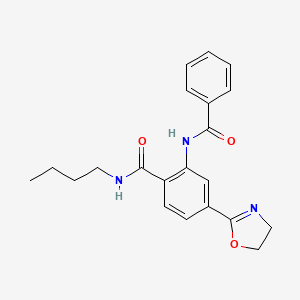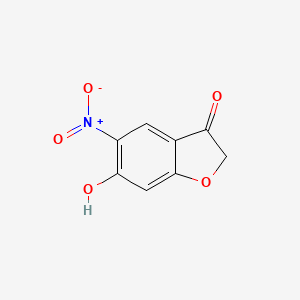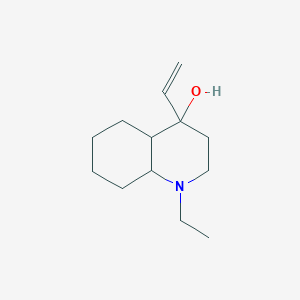![molecular formula C15H18O3 B12900260 (5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B12900260.png)
(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid is a complex organic compound featuring a furan ring fused with a cyclodeca structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid typically involves multiple steps, including the formation of the furan ring and subsequent functionalization. Common synthetic methods include:
Michael Addition: This step involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Cycloaddition Reactions: These reactions are used to form the cyclodeca structure.
Oxidation Reactions: Oxidative degradation of furan derivatives to carboxylic acids is a crucial step.
Industrial Production Methods
Industrial production methods for this compound often leverage biomass-derived furan platform chemicals. The use of biorefineries to replace traditional petroleum-based resources is becoming increasingly common .
Análisis De Reacciones Químicas
Types of Reactions
(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols and other reduced forms.
Substitution: Introduction of different functional groups into the furan ring.
Common Reagents and Conditions
Oxidizing Agents: Ozone (O₃), RuCl₃/NaIO₄.
Reducing Agents: Hydrogen gas (H₂) with metal catalysts.
Substituting Agents: Halogens, alkylating agents.
Major Products
Carboxylic Acids: Resulting from oxidation.
Alcohols: Resulting from reduction.
Substituted Furans: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of bio-based materials and sustainable chemicals.
Mecanismo De Acción
The mechanism of action of (5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s furan ring structure allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Furandicarboxylic Acid: Another furan derivative with applications in polymer synthesis.
Furfurylamine: A furan derivative used in the production of resins and other chemicals.
Uniqueness
(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H18O3 |
|---|---|
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid |
InChI |
InChI=1S/C15H18O3/c1-10-4-3-5-12(15(16)17)6-7-13-11(2)9-18-14(13)8-10/h4,6,9H,3,5,7-8H2,1-2H3,(H,16,17)/b10-4-,12-6+ |
Clave InChI |
MQTBVBAENOJOHV-YMSJWGFRSA-N |
SMILES isomérico |
C/C/1=C/CC/C(=C\CC2=C(C1)OC=C2C)/C(=O)O |
SMILES canónico |
CC1=CCCC(=CCC2=C(C1)OC=C2C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate](/img/structure/B12900204.png)
![Methyl 5-[4-(propan-2-yl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900208.png)
![Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate](/img/structure/B12900212.png)





![4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12900268.png)

